Terminalin

Description

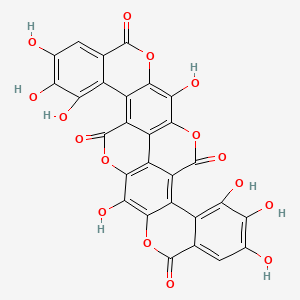

Structure

3D Structure

Properties

CAS No. |

155144-63-1 |

|---|---|

Molecular Formula |

C28H10O16 |

Molecular Weight |

602.4 g/mol |

IUPAC Name |

4,5,6,12,19,20,21,27-octahydroxy-10,14,25,29-tetraoxaoctacyclo[14.14.2.02,11.03,8.013,31.017,26.018,23.028,32]dotriaconta-1,3,5,7,11,13(31),16,18,20,22,26,28(32)-dodecaene-9,15,24,30-tetrone |

InChI |

InChI=1S/C28H10O16/c29-5-1-3-7(17(33)15(5)31)9-13-11-12-14(28(40)44-23(11)19(35)21(9)41-25(3)37)10-8-4(2-6(30)16(32)18(8)34)26(38)42-22(10)20(36)24(12)43-27(13)39/h1-2,29-36H |

InChI Key |

UGAJKWZVPNVCIO-UHFFFAOYSA-N |

SMILES |

C1=C2C(=C(C(=C1O)O)O)C3=C4C5=C(C(=C3OC2=O)O)OC(=O)C6=C7C8=C(C(=C(C=C8C(=O)OC7=C(C(=C65)OC4=O)O)O)O)O |

Canonical SMILES |

C1=C2C(=C(C(=C1O)O)O)C3=C4C5=C(C(=C3OC2=O)O)OC(=O)C6=C7C8=C(C(=C(C=C8C(=O)OC7=C(C(=C65)OC4=O)O)O)O)O |

Synonyms |

terminalin |

Origin of Product |

United States |

Foundational & Exploratory

Terminalin compound structure and chemical properties

An In-depth Technical Guide on the Core Properties and Bioactivity of Terminalin (Gallagyldilactone)

For Researchers, Scientists, and Drug Development Professionals

Abstract

This compound, also identified as gallagyldilactone, is a polyphenolic compound that has garnered significant interest for its potential therapeutic applications, particularly in the management of type 2 diabetes. Isolated from natural sources such as the African Mango (Irvingia gabonensis), this compound has demonstrated notable biological activity, primarily through the inhibition of protein tyrosine phosphatases (PTPs). This technical guide provides a comprehensive overview of the chemical structure, known chemical properties, detailed experimental protocols for its isolation and biological evaluation, and a visualization of its mechanism of action. Due to the limited public availability of experimental spectroscopic data, this guide will focus on its well-documented biological functions and the methodologies to study them.

Compound Structure and Chemical Properties

This compound is a complex polyphenol characterized by a gallagyldilactone structure. Its chemical identity has been confirmed through spectroscopic methods, including Nuclear Magnetic Resonance (NMR) and high-resolution Mass Spectrometry (MS), as referenced in scientific literature.

Table 1: Chemical and Physical Properties of this compound (Gallagyldilactone)

| Property | Value | Source |

|---|---|---|

| Molecular Formula | C₂₈H₁₀O₁₆ | PubChem[1] |

| Molecular Weight | 618.4 g/mol | PubChem[1] |

| Synonyms | Gallagyldilactone | |

| Appearance | Bright-yellow powder |

| Source | Seeds of Irvingia gabonensis (African Mango), Pomegranate | |

Note on Spectroscopic Data: While the structure of this compound has been elucidated using NMR, IR, and MS, detailed experimental spectra and peak assignments are not widely available in the public domain. Researchers seeking to verify the identity of isolated this compound would need to perform de novo spectroscopic analysis and compare it with the established structure.

Biological Activity and Mechanism of Action

The primary biological activity of this compound relevant to drug development is its anti-diabetic effect. This is achieved through the inhibition of specific protein tyrosine phosphatases, which are key negative regulators of the insulin signaling pathway.

Inhibition of Protein Tyrosine Phosphatases (PTPs)

This compound has been shown to inhibit the catalytic activity of several PTPs that are implicated in insulin resistance, including PTPN1 (PTP1B), PTPN9, PTPN11 (SHP2), and PTPRS.[2] By inhibiting these phosphatases, this compound helps to maintain the phosphorylation status of the insulin receptor and its downstream substrates, thereby enhancing insulin signaling.

Stimulation of Glucose Uptake

A direct consequence of the enhanced insulin signaling is the increased uptake of glucose into cells. Studies have demonstrated that this compound significantly stimulates glucose uptake in C2C12 muscle cells, a common model for studying insulin-mediated glucose metabolism.[2] This effect is comparable to that of insulin, highlighting its potential as a therapeutic agent for hyperglycemia.

Signaling Pathway

The mechanism of action of this compound involves its direct interaction with and inhibition of PTPs, which in turn potentiates the insulin signaling cascade, leading to the translocation of GLUT4 transporters to the cell membrane and subsequent glucose uptake.

Experimental Protocols

This section provides detailed methodologies for the isolation of this compound and the key experiments to evaluate its biological activity.

Isolation of this compound from Irvingia gabonensis Seeds

This protocol is based on the methods described in the literature for the extraction and purification of this compound.

Methodology:

-

Preparation of Plant Material: Seeds of Irvingia gabonensis are dried and crushed into a fine powder.

-

Extraction: The powdered seeds are extracted twice with a twofold volume of distilled water at 30°C for 24 hours for each extraction.

-

Filtration and Concentration: The extract is filtered and centrifuged to remove solid plant material. The resulting filtrate is concentrated under reduced pressure using a rotary evaporator at a temperature of 25-30°C.

-

Lyophilization: The concentrated extract is then freeze-dried to obtain a crude extract powder.

-

Purification: The crude extract is subjected to preparative High-Performance Liquid Chromatography (HPLC) using a C18 column. A gradient elution with a mobile phase of water and acetonitrile (both with 0.1% formic acid) is typically used.

-

Fraction Collection and Final Product: Fractions are collected while monitoring the eluent at 280 nm. Fractions containing the peak corresponding to this compound are pooled and lyophilized to yield the purified compound.

In Vitro Protein Tyrosine Phosphatase (PTP) Inhibition Assay

This is a generalized protocol for assessing the inhibitory activity of this compound against PTPs using a fluorogenic substrate.

Methodology:

-

Reagent Preparation: Prepare a suitable assay buffer (e.g., Bis-Tris buffer, pH 6.0, containing DTT and 0.01% Tween-20). Prepare stock solutions of the PTP enzyme, this compound (in DMSO), and a fluorogenic substrate such as 6,8-Difluoro-4-Methylumbelliferyl Phosphate (DiFMUP).

-

Assay Setup: In a 96-well black plate, add the PTP enzyme to each well. Then, add serial dilutions of this compound to the test wells. Include positive controls (no inhibitor) and negative controls (no enzyme).

-

Pre-incubation: Pre-incubate the plate at 37°C for 10-15 minutes to allow for the interaction between the enzyme and the inhibitor.

-

Reaction Initiation: Initiate the enzymatic reaction by adding the fluorogenic substrate to all wells.

-

Incubation and Measurement: Incubate the plate at 37°C and measure the fluorescence intensity at regular intervals using a microplate reader with excitation and emission wavelengths appropriate for the substrate (e.g., 355 nm excitation and 460 nm emission for DiFMUP).

-

Data Analysis: The rate of the reaction is determined from the linear portion of the fluorescence versus time curve. The percentage of inhibition is calculated for each concentration of this compound. The IC₅₀ value is then determined by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.

2-NBDG Glucose Uptake Assay in C2C12 Myotubes

This protocol describes the measurement of glucose uptake in differentiated C2C12 muscle cells using the fluorescent glucose analog 2-NBDG.

Methodology:

-

Cell Culture and Differentiation: C2C12 myoblasts are cultured and differentiated into myotubes in a suitable multi-well plate.

-

Serum Starvation: Differentiated myotubes are serum-starved for approximately 4 hours to reduce basal glucose uptake.

-

Treatment: The cells are washed with PBS and then treated with different concentrations of this compound, a positive control (e.g., 100 nM insulin), or a vehicle control (e.g., 0.1% DMSO) in a glucose-free medium. The incubation time will vary depending on the compound (e.g., 6 hours for this compound, 30 minutes for insulin).

-

2-NBDG Incubation: After the treatment period, 2-(N-(7-Nitrobenz-2-oxa-1,3-diazol-4-yl)Amino)-2-Deoxyglucose (2-NBDG) is added to each well, and the cells are incubated for an additional 30 minutes.

-

Termination of Uptake: The uptake of 2-NBDG is stopped by washing the cells with ice-cold PBS.

-

Fluorescence Measurement: The intracellular fluorescence is measured using a fluorescence microplate reader (excitation ~485 nm, emission ~535 nm).

-

Data Analysis: The fluorescence intensity is normalized to the protein content of each well to account for any differences in cell number. The results are expressed as a percentage of the control group.

Conclusion

This compound (gallagyldilactone) is a promising natural compound with significant anti-diabetic properties. Its mechanism of action, involving the inhibition of key protein tyrosine phosphatases, provides a clear rationale for its therapeutic potential. While a comprehensive spectroscopic characterization is not yet publicly available, the biological data strongly supports its further investigation as a lead compound in drug discovery programs for type 2 diabetes and other metabolic disorders. The experimental protocols outlined in this guide provide a solid foundation for researchers to further explore the therapeutic utility of this compound.

References

Discovery and history of Terminalin in phytochemical research

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

Terminalin, a condensed tannin first isolated from the Australian tree Terminalia oblongata, represents a significant phytochemical with potent biological activity. This technical guide provides a comprehensive overview of the discovery, history, and phytochemical research surrounding this compound. It details the initial isolation and structural elucidation, summarizes key quantitative data, and outlines the experimental methodologies employed in its study. Particular emphasis is placed on its notable toxicity, which is characterized by severe hepatorenal damage. This document aims to serve as a foundational resource for researchers investigating tannins, natural product toxicity, and the development of novel therapeutic agents.

Discovery and History

The discovery of this compound is intrinsically linked to investigations into the toxicity of Terminalia oblongata, a plant known to be poisonous to livestock in Queensland, Australia. For years, the consumption of its leaves by cattle and sheep led to significant economic losses due to animal fatalities.[1] This prompted phytochemical investigations to identify the toxic principles within the plant.

In 1994, a pivotal study by Oelrichs and his team led to the successful isolation and characterization of a novel toxic condensed tannin from the leaves of Terminalia oblongata.[1] They named this new compound This compound . Their research revealed that this compound was a key contributor to the plant's toxicity, producing a distinct pathological profile of vascular renal necrosis accompanied by slight liver necrosis in animal models.[1] This was a significant finding as it differentiated its effects from another co-isolated toxin, punicalagin, which primarily caused liver lesions.[1] The discovery of this compound highlighted the presence of multiple, organ-specific toxins within a single plant species and provided a molecular basis for the observed animal poisonings.

Physicochemical Properties and Structural Elucidation

The determination of this compound's structure was a critical step in understanding its toxicological properties. Researchers employed a combination of spectroscopic techniques to elucidate its complex chemical architecture.

Key Structural Features:

-

Classification: this compound is classified as a condensed tannin.[1]

-

Structural Analysis: The structure of this compound was deduced through a comprehensive analysis of its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Ultraviolet (UV) spectra, as well as Mass Spectrometry (MS) data.[1] A significant aspect of the structural elucidation was the correlation of its spectral data with that of the related and co-occurring hydrolysable tannin, punicalagin.[1]

Quantitative Data

The following table summarizes the key quantitative data reported for this compound, primarily focusing on its toxicity.

| Parameter | Value | Species | Route of Administration | Reference |

| Acute Toxicity (LD50) | 20 mg/kg | White Quackenbush male mice | Intraperitoneal | [1] |

Experimental Protocols

While the seminal paper by Oelrichs et al. (1994) provides an overview of the techniques used, this section outlines a generalized, detailed methodology typical for the isolation and characterization of a novel tannin like this compound, based on standard phytochemical practices.

Extraction and Isolation

-

Plant Material Collection and Preparation: Fresh leaves of Terminalia oblongata are collected, shade-dried, and ground into a fine powder.

-

Solvent Extraction: The powdered leaf material is subjected to exhaustive extraction with an aqueous-organic solvent mixture, such as 70% acetone or methanol, at room temperature.

-

Solvent Partitioning: The crude extract is concentrated under reduced pressure and then partitioned successively with solvents of increasing polarity, such as n-hexane, chloroform, ethyl acetate, and n-butanol, to fractionate the compounds based on their polarity.

-

Column Chromatography: The toxic fraction (as determined by preliminary bioassays) is subjected to multiple rounds of column chromatography.

-

Initial Separation: Sephadex LH-20 is often used for the initial separation of tannins, eluting with a solvent system like ethanol-water mixtures.

-

Further Purification: The fractions containing this compound are further purified using silica gel or reversed-phase (C18) column chromatography with gradient elution systems.

-

-

Final Purification: The final purification is typically achieved through preparative High-Performance Liquid Chromatography (HPLC) to yield pure this compound.

Structure Elucidation

-

Ultraviolet-Visible (UV-Vis) Spectroscopy: A solution of pure this compound in methanol is analyzed to determine its absorption maxima, providing information about the presence of chromophores.

-

Infrared (IR) Spectroscopy: An IR spectrum is recorded using a KBr pellet to identify the presence of key functional groups, such as hydroxyl (-OH), carbonyl (C=O), and aromatic (C=C) moieties.

-

Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS), often with a soft ionization technique like Fast Atom Bombardment (FAB) or Electrospray Ionization (ESI), is used to determine the exact molecular weight and elemental composition of this compound.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

1D NMR: 1H and 13C NMR spectra are recorded in a suitable deuterated solvent (e.g., DMSO-d6, Acetone-d6) to determine the number and types of protons and carbons.

-

2D NMR: Advanced 2D NMR experiments, such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation), are performed to establish the connectivity between protons and carbons, ultimately leading to the complete structural assignment of this compound.

-

Biological Activity and Toxicology

The most prominent reported biological activity of this compound is its high toxicity.

-

Target Organs: The primary target organ of this compound toxicity is the kidney, where it induces vascular renal necrosis.[1] It also causes slight liver necrosis.[1]

-

Mechanism of Action: The precise molecular mechanism underlying this compound's toxicity has not been fully elucidated in the available literature. Further research is required to understand the specific signaling pathways involved in its nephrotoxic and hepatotoxic effects.

Logical Relationships and Workflows

The following diagrams illustrate the logical workflow for the discovery and characterization of this compound and a hypothetical signaling pathway for its toxicity, which can serve as a basis for future research.

Conclusion and Future Directions

This compound remains a significant, albeit understudied, phytochemical. Its discovery was a crucial step in understanding the toxicology of Terminalia oblongata. The potent and specific nephrotoxicity of this compound warrants further investigation into its mechanism of action. Future research should focus on:

-

Elucidating the Molecular Target: Identifying the specific cellular components that this compound interacts with to exert its toxic effects.

-

Investigating Signaling Pathways: Delineating the precise signaling cascades that lead to renal and hepatic cell death.

-

Exploring Potential Therapeutic Applications: Despite its toxicity, understanding the structure-activity relationship of this compound could inform the design of novel therapeutic agents, for example, as targeted cytotoxic agents in cancer research, provided its toxicity can be selectively directed.

This guide provides a solid foundation for researchers to build upon, encouraging further exploration into the fascinating and complex world of this potent natural product.

References

The Role of Bioactive Compounds from Terminalia Species in Traditional and Modern Medicine: A Technical Guide

An important clarification on "Terminalin": The term "this compound" refers to a specific toxic condensed tannin isolated from the plant Terminalia oblongata. This compound is known for its toxicity and is not used in traditional medicine. It is likely that the interest in "this compound" stems from a misunderstanding, and the intended focus is on the medicinally valuable compounds found in other species of the Terminalia genus, which have a long and rich history in traditional therapeutic practices. This guide will, therefore, focus on the well-researched, non-toxic, and medicinally significant bioactive compounds from prominent Terminalia species used in traditional medicine, such as Terminalia chebula, Terminalia arjuna, and Terminalia bellirica.

Introduction to Terminalia Species in Traditional Medicine

The genus Terminalia comprises a group of large trees renowned in various traditional medicine systems, particularly in Ayurveda, for their wide range of therapeutic properties. The fruits and bark of these trees are rich sources of phytochemicals, including tannins, flavonoids, phenolic acids, and triterpenoids, which are responsible for their medicinal effects.[1][2] Traditionally, these plants have been used to treat a multitude of ailments, including cardiovascular diseases, digestive disorders, infections, and inflammation.[3][4] This technical guide provides an in-depth overview of the core bioactive compounds, their pharmacological activities, and the underlying molecular mechanisms, aimed at researchers, scientists, and drug development professionals.

Key Bioactive Compounds and Their Pharmacological Activities

The primary therapeutic effects of Terminalia species are attributed to a variety of bioactive compounds. The most extensively studied of these include chebulagic acid, chebulinic acid, arjunic acid, arjunolic acid, ellagic acid, and gallic acid.

Antioxidant Activity

The potent antioxidant activity of Terminalia compounds is a cornerstone of their therapeutic benefits. These compounds are effective scavengers of free radicals, which are implicated in the pathogenesis of numerous diseases.

Table 1: Quantitative Antioxidant Activity of Terminalia Compounds and Extracts

| Compound/Extract | Assay | IC50 Value / Activity | Source(s) |

| Ellagic Acid | ABTS Radical Scavenging | 1.71 µg/mL | [5] |

| Terminalia bellirica (Aqueous Extract) | ABTS Radical Scavenging | 14.44 µg/mL | [5] |

| Terminalia bellirica (Ethyl Acetate Extract) | ABTS Radical Scavenging | 11.78 µg/mL | [5] |

| Terminalia bellirica (Aqueous Acetone Extract) | Nitric Oxide Scavenging | 413.05 µg/mL | [6] |

| Terminalia arjuna (Methanol Extract) | DPPH Radical Scavenging | 55.77 µg/mL | [7] |

| Terminalia chebula (Ethanol Extract) | DPPH Radical Scavenging | >100 µg/mL (Moderate Activity) | [8] |

Anti-inflammatory Activity

Chronic inflammation is a key factor in many diseases. Bioactive compounds from Terminalia species have demonstrated significant anti-inflammatory effects by modulating key signaling pathways.

Table 2: Quantitative Anti-inflammatory Activity of Terminalia Compounds

| Compound | Model / Target | IC50 Value / Inhibition | Source(s) |

| Chebulagic Acid | LPS-induced NO production in RAW 264.7 cells | Not specified, but potent inhibition shown | [9] |

| Ellagic Acid | Carrageenan-induced paw edema in rats | ED50: 8.41 mg/kg | [10] |

| Ellagic Acid | Inhibition of albumin denaturation | IC50: 7.64 µg/mL | [5] |

| Terminalia chebula Extract | Carrageenan-induced paw edema in rats | 67.5% reduction in paw edema | [11] |

Cardioprotective Effects

Terminalia arjuna is particularly renowned for its cardioprotective properties. Its bioactive compounds have been shown to improve cardiac function and protect against myocardial injury.

Table 3: In Vivo Cardioprotective Effects of Arjunic Acid and Terminalia arjuna Extract

| Compound/Extract | Animal Model | Key Findings | Source(s) |

| Arjunolic Acid | LPS-induced myocardial injury in mice | Attenuated increase in cardiac troponin I, LDH, and CK; Increased endogenous antioxidants. | [12] |

| Arjunolic Acid | Sodium nitrite-induced cardiac toxicity in rats | Attenuated increase in TNF-α, IL-1β, and CRP; Restored balance of pro- and anti-inflammatory cytokines. | [13] |

| Terminalia arjuna Bark Extract | Isoproterenol-induced chronic heart failure in rats | Attenuated cardiac dysfunction and myocardial injury; Maintained endogenous antioxidant enzyme activities. | [14] |

Hepatoprotective Effects

Terminalia bellirica and its constituents have shown significant potential in protecting the liver from damage induced by toxins.

Table 4: In Vivo Hepatoprotective Effects of Terminalia bellirica Extract and Ellagic Acid

| Compound/Extract | Animal Model | Key Findings | Source(s) |

| Terminalia bellirica Extract (200 mg/kg) | Diclofenac-induced hepatotoxicity in rats | Significantly reduced elevated serum levels of ALP, GPT, GOT, LDH. | [15] |

| Ellagic Acid (40 mg/kg) | Diclofenac-induced hepatotoxicity in rats | Comparable hepatoprotective ability to silymarin; Significantly reduced liver fibrosis. | [15] |

| Terminalia bellirica Extract (200 mg/kg) | Aceclofenac-induced hepatotoxicity in rats | Restored serum liver function markers (SGOT, GPT, GGT, LDH, ALP). | [16] |

Experimental Protocols

This section provides detailed methodologies for key experiments cited in this guide, enabling researchers to replicate and build upon these findings.

DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay

This assay is a common method to evaluate the antioxidant activity of a compound or extract.

Protocol:

-

Preparation of DPPH Solution: Prepare a 0.1 mM solution of DPPH in methanol. The solution should have a deep violet color.

-

Sample Preparation: Dissolve the test compound or extract in methanol to prepare a stock solution. From this, prepare a series of dilutions to obtain different concentrations.

-

Reaction Mixture: In a 96-well plate or cuvettes, add 20 µL of the sample or standard (e.g., ascorbic acid) to 200 µL of the DPPH working solution.[17]

-

Incubation: Incubate the mixture in the dark at room temperature for 30 minutes.[18]

-

Absorbance Measurement: Measure the absorbance of the solution at 517 nm using a spectrophotometer. A blank containing only methanol and DPPH solution is also measured.[18]

-

Calculation: The percentage of radical scavenging activity is calculated using the formula: % Inhibition = [(Absorbance of Control - Absorbance of Sample) / Absorbance of Control] x 100

-

IC50 Value: The IC50 value, which is the concentration of the sample required to scavenge 50% of the DPPH radicals, is determined by plotting the percentage of inhibition against the sample concentration.

Carrageenan-Induced Paw Edema in Rats

This is a widely used in vivo model to assess the anti-inflammatory activity of a substance.

Protocol:

-

Animal Model: Use male Wistar rats (150-200 g).

-

Induction of Edema: Inject 0.1 mL of 1% carrageenan solution (in saline) subcutaneously into the plantar surface of the right hind paw of the rat.[10][19]

-

Drug Administration: Administer the test compound or a standard anti-inflammatory drug (e.g., indomethacin) intraperitoneally or orally 30-60 minutes before the carrageenan injection.[10][19]

-

Measurement of Paw Volume: Measure the paw volume using a plethysmometer at 0, 1, 2, 3, 4, and 5 hours after the carrageenan injection.[10]

-

Calculation of Edema: The degree of edema is expressed as the increase in paw volume. The percentage of inhibition of edema is calculated for the treated groups relative to the control group.

In Vitro Anti-Cancer Activity (MTT Assay)

The MTT assay is a colorimetric assay for assessing cell metabolic activity, which is used as an indicator of cell viability, proliferation, and cytotoxicity.

Protocol:

-

Cell Culture: Culture human cancer cell lines (e.g., MCF-7 for breast cancer, HepG2 for liver cancer) in appropriate growth medium at 37°C in a 5% CO2 incubator.[20]

-

Cell Seeding: Seed the cells in a 96-well plate at a density of 1 x 10^5 cells/mL and allow them to adhere for 24 hours.[2]

-

Treatment: Treat the cells with various concentrations of the test compound or extract and incubate for 48-72 hours.[2][20]

-

MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours.[20]

-

Formazan Solubilization: Remove the medium and add 100 µL of dimethyl sulfoxide (DMSO) to each well to dissolve the formazan crystals.[20]

-

Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

-

Calculation: The percentage of cell viability is calculated, and the IC50 value (concentration that inhibits 50% of cell growth) is determined.

Signaling Pathways and Molecular Mechanisms

The therapeutic effects of Terminalia compounds are mediated through the modulation of various intracellular signaling pathways. Understanding these mechanisms is crucial for targeted drug development.

Inhibition of NF-κB Signaling Pathway

The Nuclear Factor-kappa B (NF-κB) pathway is a central regulator of inflammation. Several compounds from Terminalia species, particularly from T. chebula, have been shown to inhibit this pathway.[11][21]

Caption: Inhibition of the NF-κB signaling pathway by Terminalia compounds.

Modulation of MAPK Signaling Pathway

The Mitogen-Activated Protein Kinase (MAPK) pathway is another critical signaling cascade involved in inflammation and cellular stress responses. Ellagic acid and other compounds from Terminalia have been shown to modulate this pathway.[21][22][23]

Caption: Modulation of the MAPK signaling pathway by bioactive compounds from Terminalia species.

Pre-clinical and Clinical Studies

The promising results from in vitro and in vivo studies have led to some pre-clinical and clinical investigations into the therapeutic potential of Terminalia extracts and their purified compounds.

Pre-clinical Toxicity Studies

Pre-clinical safety evaluation is a critical step in drug development. Studies on chebulinic acid have shown a lack of toxicity at high doses in animal models.

-

Acute Oral Toxicity of Chebulinic Acid: In a study on Sprague Dawley rats, oral administration of chebulinic acid at doses of 300 mg/kg and 2000 mg/kg did not result in any morbidity or mortality. Hematological and biochemical parameters remained normal, and no pathological lesions were observed in tissues, indicating a high safety profile.[9][24]

Clinical Trials

Several clinical trials have been conducted, particularly with Terminalia arjuna for cardiovascular conditions and Terminalia chebula for its immunomodulatory and skin health benefits.

-

Terminalia arjuna for Cardiovascular Disease:

-

A double-blind, randomized, placebo-controlled trial on patients with chronic heart failure found that while a water extract of T. arjuna (750 mg twice daily for 12 weeks) did not significantly improve left ventricular ejection fraction, it did show improvements in functional capacity and antioxidant reserves in some patients.[25]

-

In patients with stable angina, 500 mg of T. arjuna bark powder administered three times a day resulted in a significant reduction in anginal frequency.[15]

-

Dosages ranging from 0.5 to 10 grams per day have been studied for various cardiovascular conditions.[4]

-

-

Terminalia chebula for Immune Function and Skin Health:

-

A pilot randomized, double-blind, placebo-controlled clinical study on a standardized combination of T. chebula and Withania somnifera extracts (500 mg per day for 28 days) showed enhanced immune function in healthy adults.[26]

-

A clinical study on a standardized T. chebula fruit extract demonstrated statistically significant improvements in skin texture, hydration, tone, firmness, and radiance.[6]

-

Another double-blind, placebo-controlled study found that oral supplementation with T. chebula (250 mg twice daily for eight weeks) reduced facial sebum excretion, erythema, and wrinkle severity.[25]

-

Conclusion and Future Directions

The bioactive compounds from Terminalia species, particularly T. chebula, T. arjuna, and T. bellirica, hold immense promise for the development of novel therapeutics. Their well-documented antioxidant, anti-inflammatory, cardioprotective, and hepatoprotective effects, coupled with emerging clinical evidence, make them attractive candidates for further research.

For drug development professionals, the focus should be on:

-

Standardization of Extracts: Ensuring consistent potency and quality of extracts is crucial for reliable clinical outcomes.

-

Pharmacokinetic and Bioavailability Studies: Understanding the absorption, distribution, metabolism, and excretion of these compounds is essential for optimizing dosage and delivery systems.

-

Large-Scale Clinical Trials: Rigorous, large-scale clinical trials are needed to unequivocally establish the efficacy and safety of these compounds for specific indications.

-

Mechanism of Action Studies: Further elucidation of the molecular targets and signaling pathways will enable more targeted therapeutic applications.

By bridging the gap between traditional knowledge and modern scientific validation, the rich pharmacopeia of Terminalia species can be harnessed to develop effective and safe treatments for a range of human diseases.

References

- 1. wjpmr.com [wjpmr.com]

- 2. Terminalia chebula possesses in vitro anticancer potential [journals.ipinnovative.com]

- 3. Revisiting Terminalia arjuna – An Ancient Cardiovascular Drug - PMC [pmc.ncbi.nlm.nih.gov]

- 4. examine.com [examine.com]

- 5. Antioxidant, anti-inflammatory and hepatoprotective activities of Terminalia bellirica and its bioactive component ellagic acid against diclofenac induced oxidative stress and hepatotoxicity - PMC [pmc.ncbi.nlm.nih.gov]

- 6. ijppr.humanjournals.com [ijppr.humanjournals.com]

- 7. crsubscription.com [crsubscription.com]

- 8. rjptonline.org [rjptonline.org]

- 9. Non-toxic nature of chebulinic acid on biochemical, hematological and histopathological analysis in normal Sprague Dawley rats - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. Terminalia chebula Fruit Extract Ameliorates Peripheral Edema by Inhibiting NF-κB and MAPK Signaling Pathways [mdpi.com]

- 12. In vivo evaluation of the protective effects of arjunolic acid against lipopolysaccharide-induced septic myocardial injury [PeerJ] [peerj.com]

- 13. Protective effects of arjunolic acid against cardiac toxicity induced by oral sodium nitrite: Effects on cytokine balance and apoptosis [agris.fao.org]

- 14. agribioj.com [agribioj.com]

- 15. botanyjournals.com [botanyjournals.com]

- 16. researchgate.net [researchgate.net]

- 17. Molecular docking analysis of arjunolic acid from Terminalia arjuna with a coronary artery disease target APOE4 - PMC [pmc.ncbi.nlm.nih.gov]

- 18. Terminalia ivorensis demonstrates antioxidant properties and alters proliferation, genomic instability, and migration of human colon cancer cells in vitro - PMC [pmc.ncbi.nlm.nih.gov]

- 19. ijpsr.com [ijpsr.com]

- 20. applications.emro.who.int [applications.emro.who.int]

- 21. Modulation of NF-κB and MAPK signalling pathways by hydrolysable tannin fraction from Terminalia chebula fruits contributes to its anti-inflammatory action in RAW 264.7 cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 22. mdpi.com [mdpi.com]

- 23. Ellagic acid inhibits VEGF/VEGFR2, PI3K/Akt and MAPK signaling cascades in the hamster cheek pouch carcinogenesis model - PubMed [pubmed.ncbi.nlm.nih.gov]

- 24. Non-toxic nature of chebulinic acid on biochemical, hematological and histopathological analysis in normal Sprague Dawley rats - PMC [pmc.ncbi.nlm.nih.gov]

- 25. Clinical efficacy of water extract of stem bark of Terminalia arjuna (Roxb. ex DC.) Wight & Arn. in patients of chronic heart failure: a double-blind, randomized controlled trial - PubMed [pubmed.ncbi.nlm.nih.gov]

- 26. Ellagic acid inhibits RANKL-induced osteoclast differentiation by suppressing the p38 MAP kinase pathway - PubMed [pubmed.ncbi.nlm.nih.gov]

Bioavailability and pharmacokinetics of Terminalin

An In-Depth Technical Guide to the Bioavailability and Pharmacokinetics of Bioactive Compounds from Terminalia Species

A Note on "Terminalin": The term "this compound" does not correspond to a specific, recognized compound in the scientific literature. It is likely that this term is used to refer to the various bioactive constituents found within the Terminalia genus of medicinal plants. This guide, therefore, focuses on the bioavailability and pharmacokinetics of the most well-researched compounds isolated from prominent Terminalia species, namely Terminalia chebula and Terminalia arjuna.

Introduction

The Terminalia genus encompasses a group of plants that are cornerstones of traditional medicine systems, particularly Ayurveda. Species such as Terminalia chebula and Terminalia arjuna are rich in a variety of bioactive compounds, primarily tannins and phenolic acids, which are believed to be responsible for their therapeutic effects. Understanding the bioavailability and pharmacokinetic profiles of these compounds is crucial for the development of standardized extracts and novel therapeutics. This technical guide provides a comprehensive overview of the available data on the absorption, distribution, metabolism, and excretion (ADME) of key Terminalia constituents, details the experimental protocols for their analysis, and visualizes their interaction with key signaling pathways.

Pharmacokinetics of Bioactive Compounds from Terminalia chebula

A pivotal study by Song et al. (2023) provides extensive pharmacokinetic data for nine bioactive compounds following the oral administration of a Terminalia chebula ethanolic extract to rats. The results indicate that chebulic acid, gallic acid, corilagin, chebulagic acid, and chebulinic acid exhibit higher plasma exposure compared to other constituents. Notably, corilagin, chebulagic acid, and chebulinic acid demonstrate prolonged retention and slower metabolism[1].

Quantitative Pharmacokinetic Data

The following table summarizes the mean pharmacokinetic parameters of nine active compounds from a Terminalia chebula extract in rats after oral administration.

| Compound | Cmax (ng/mL) | Tmax (h) | AUC (0-t) (ng·h/mL) | t½ (h) |

| Chebulic Acid | 3165.13 ± 1345.33 | 0.83 ± 0.41 | 11448.33 ± 4679.52 | 3.69 ± 1.62 |

| Gallic Acid | 2004.83 ± 1032.61 | 0.58 ± 0.20 | 4833.80 ± 2481.57 | 2.53 ± 1.01 |

| Protocatechuic Acid | 40.07 ± 18.00 | 0.58 ± 0.20 | 124.23 ± 59.81 | 3.01 ± 1.13 |

| Corilagin | 102.37 ± 41.21 | 6.67 ± 2.31 | 2110.13 ± 893.45 | 26.39 ± 9.45 |

| Chebulagic Acid | 4983.57 ± 1721.53 | 4.67 ± 1.15 | 231112.38 ± 64555.20 | 19.98 ± 5.63 |

| Chebulinic Acid | 4876.67 ± 1832.05 | 6.00 ± 2.00 | 224894.82 ± 83213.11 | 43.30 ± 15.21 |

| 1,2,3,4,6-O-pentagalloylglucose | 14.53 ± 5.97 | 1.00 ± 0.00 | 49.38 ± 21.13 | 3.24 ± 1.33 |

| Ellagic Acid | 104.67 ± 45.15 | 1.33 ± 0.58 | 549.33 ± 245.71 | 4.87 ± 1.98 |

| Ethyl Gallate | 22.37 ± 9.88 | 0.58 ± 0.20 | 68.12 ± 31.21 | 2.89 ± 1.07 |

Data sourced from Song et al. (2023).

Bioavailability

While the study by Song et al. provides extensive data on plasma concentrations over time, specific bioavailability percentages for all compounds are not detailed. However, a separate study on chebulinic acid reported a moderate oral bioavailability of 37.56 ± 7.3% in male Sprague-Dawley rats when administered at a dose of 100 mg/kg[2]. The relatively high plasma exposure of chebulagic and chebulinic acid in the Song et al. study suggests they possess reasonable oral bioavailability. In contrast, compounds like ellagic acid are known to have poor absorption and rapid elimination[3].

Pharmacokinetics of Bioactive Compounds from Terminalia arjuna

The primary bioactive compounds in Terminalia arjuna are triterpenoids such as arjunic acid, arjunolic acid, and their glycosides. In vivo pharmacokinetic data for these specific compounds is less readily available compared to those from T. chebula.

In silico and biomimetic studies have been conducted to predict the pharmacokinetic properties of these compounds. These studies suggest that arjunic and arjunolic acids have the lowest potential to cross the blood-brain barrier and exhibit the longest time to reach brain equilibrium.

It has been noted that the presence of other herbal extracts, such as those from Terminalia chebula (Haritaki) or Aloe vera, can decrease the absorption of arjunolic acid when administered concurrently in rats. This is potentially due to the prokinetic effects of these other herbs, which increase gastrointestinal motility and reduce the time for absorption.

Experimental Protocols

In Vivo Pharmacokinetic Study of Terminalia chebula Extract

The following is a summary of the experimental protocol used by Song et al. (2023) for the pharmacokinetic analysis of Terminalia chebula extract in rats.

1. Animal Model:

-

Male Sprague-Dawley rats.

-

Fasted overnight with free access to water before oral administration of the extract.

2. Drug Administration:

-

Terminalia chebula ethanolic extract administered orally.

3. Sample Collection:

-

Blood samples collected from the tail vein at various time points post-administration.

-

Plasma separated by centrifugation.

4. Sample Preparation:

-

Plasma samples were deproteinized, typically with methanol.

-

An internal standard (e.g., caffeic acid) was added.

-

The mixture was vortexed and centrifuged.

-

The supernatant was collected for analysis.

5. Analytical Method: UPLC-MS/MS

-

Chromatographic System: Ultra-Performance Liquid Chromatography (UPLC).

-

Column: ACQUITY UPLC® HSS T3 column (2.1 × 100 mm, 1.8 μm).

-

Mobile Phase: A gradient of 0.1% formic acid in water (A) and acetonitrile (B).

-

0-3 min: 1-5% B

-

3-4 min: 5-30% B

-

4-8 min: 30-40% B

-

8-9 min: 40-100% B

-

9-12 min: 100% B

-

-

Flow Rate: 0.3 mL/min.

-

Mass Spectrometry: Tandem mass spectrometry (MS/MS).

-

Ionization Mode: Negative ion mode.

-

Analysis Mode: Multiple Reaction Monitoring (MRM) for quantification.

Experimental Workflow Diagram

Caption: Workflow for the in-vivo pharmacokinetic analysis of Terminalia chebula extract in rats.

Signaling Pathways Modulated by Terminalia Compounds

Bioactive compounds from Terminalia species have been shown to exert their anti-inflammatory effects by modulating key signaling pathways, particularly the Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK) pathways.

Inhibition of the NF-κB Signaling Pathway

The NF-κB pathway is a central regulator of inflammation. In an inactive state, NF-κB is sequestered in the cytoplasm by its inhibitory protein, IκBα. Upon stimulation by inflammatory signals (e.g., lipopolysaccharide - LPS), the IκB kinase (IKK) complex phosphorylates IκBα, leading to its ubiquitination and degradation. This frees NF-κB (typically the p65/p50 heterodimer) to translocate to the nucleus and induce the transcription of pro-inflammatory genes.

Compounds from Terminalia have been shown to inhibit this pathway by preventing the phosphorylation and subsequent degradation of IκBα, thereby keeping NF-κB inactive in the cytoplasm.

Caption: Inhibition of the NF-κB signaling pathway by Terminalia compounds.

Inhibition of the MAPK Signaling Pathway

The MAPK pathway is another critical signaling cascade involved in inflammation and cellular stress responses. It consists of several parallel cascades, including the JNK, p38, and ERK pathways. Inflammatory stimuli can lead to the phosphorylation and activation of these MAPKs, which in turn phosphorylate downstream transcription factors, leading to the expression of inflammatory mediators.

Terminalia extracts have been demonstrated to inhibit the phosphorylation of JNK, p38, and ERK, thereby downregulating the inflammatory response.

Caption: Inhibition of MAPK signaling pathways by Terminalia compounds.

Conclusion

The bioactive compounds found in Terminalia species exhibit a range of pharmacokinetic profiles. While some compounds, such as chebulagic acid and chebulinic acid from T. chebula, demonstrate significant plasma exposure and long half-lives, others like ellagic acid are poorly absorbed and rapidly eliminated. The bioavailability of these compounds can be influenced by co-administered substances. A deeper understanding of the ADME properties of individual compounds is essential for optimizing their therapeutic potential. Furthermore, the demonstrated ability of Terminalia constituents to modulate key inflammatory signaling pathways like NF-κB and MAPK provides a mechanistic basis for their traditional uses and supports their further investigation as modern therapeutic agents. Future research should focus on obtaining more comprehensive in vivo pharmacokinetic data, particularly for the compounds from Terminalia arjuna, and on elucidating the precise molecular interactions with their cellular targets.

References

- 1. In vitro modulatory effects of Terminalia arjuna, arjunic acid, arjunetin and arjungenin on CYP3A4, CYP2D6 and CYP2C9 enzyme activity in human liver microsomes - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Medicinal properties of Terminalia arjuna (Roxb.) Wight & Arn.: A review - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Molecular and Pharmacokinetic Aspects of the Acetylcholinesterase-Inhibitory Potential of the Oleanane-Type Triterpenes and Their Glycosides - PMC [pmc.ncbi.nlm.nih.gov]

Unveiling the Therapeutic Potential of Terminalia Bioactive Compounds: A Technical Guide

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Foreword

The genus Terminalia comprises a group of large trees distributed throughout the tropical regions of the world, with a long history of use in traditional medicine systems, particularly Ayurveda. Modern scientific investigation has begun to validate these traditional uses, attributing the therapeutic effects to a rich profile of bioactive compounds. While the term "Terminalin" is not associated with a specific, well-characterized therapeutic agent from this genus, the potent biological activities of Terminalia extracts are primarily due to a synergistic interplay of key constituents, notably hydrolyzable tannins and phenolic acids.

This technical guide provides a comprehensive overview of the core bioactive compounds from Terminalia species—specifically Chebulinic Acid, Gallic Acid, and Ellagic Acid —and their potential therapeutic applications. We delve into the quantitative data from preclinical studies, provide detailed experimental protocols for assessing their activity, and visualize the key signaling pathways they modulate. This document is intended to serve as a valuable resource for researchers and drug development professionals interested in harnessing the therapeutic potential of these natural products.

Core Bioactive Compounds: Chemical Structures and Overview

The primary therapeutic activities of Terminalia extracts can be attributed to the following key molecules:

-

Chebulinic Acid: A hydrolyzable tannin with a complex structure, it is a potent antioxidant and has demonstrated significant anticancer and anti-inflammatory properties.

-

Gallic Acid: A simple phenolic acid, it is a fundamental building block of more complex tannins. It exhibits strong antioxidant and anti-inflammatory effects and has been shown to induce apoptosis in cancer cells.

-

Ellagic Acid: A dimeric derivative of gallic acid, it is known for its antioxidant, anti-inflammatory, and anticancer activities.

Therapeutic Applications and Quantitative Data

The bioactive compounds from Terminalia species have demonstrated efficacy in several key therapeutic areas. The following tables summarize the quantitative data from various in vitro and in vivo studies.

Anticancer Activity

The cytotoxic effects of Terminalia extracts and their isolated compounds have been evaluated against a range of cancer cell lines. The half-maximal inhibitory concentration (IC50) is a common measure of a compound's potency in inhibiting cancer cell growth.

| Compound/Extract | Cell Line | Assay | IC50 Value | Reference |

| Terminalia chebula (Ethanolic Gall Extract) | A-549 (Human Lung Carcinoma) | MTT | 208.16 ± 3.7 µg/mL | [1][2] |

| Terminalia chebula (Ethanolic Gall Extract) | MCF-7 (Human Breast Adenocarcinoma) | MTT | 643.13 ± 4.2 µg/mL | [1][2] |

| Terminalia chebula (Methanolic Fruit Extract) | A549 (Human Lung Carcinoma) | SRB | Growth inhibition of 75% at 100 µg/mL | [3] |

| Terminalia chebula (Methanolic Fruit Extract) | HCT-116 (Human Colon Carcinoma) | SRB | Growth inhibition of 95% at 100 µg/mL | [3] |

| Terminalia chebula (Methanolic Fruit Extract) | MDA-MB-435 (Human Melanoma) | SRB | Growth inhibition of 88% at 100 µg/mL | [3] |

| Terminalia chebula (Methanolic Fruit Extract) | PC-3 (Human Prostate Adenocarcinoma) | SRB | Growth inhibition of 88% at 100 µg/mL | [3] |

| Terminalia arjuna (Methanolic Bark Extract) | MCF-7 (Human Breast Adenocarcinoma) | MTT | 25 µg/mL | [4] |

| Terminalia arjuna (Petroleum-ether Bark Extract) | HEP2 (Human Laryngeal Carcinoma) | SRB | 78% growth inhibition at 100 µg/ml | [5][6] |

| Terminalia arjuna (Petroleum-ether Bark Extract) | HT29 (Human Colon Adenocarcinoma) | SRB | 79.33% growth inhibition at 100 µg/ml | [5][6] |

| Gallic Acid | SMMC-7721 (Human Hepatocellular Carcinoma) | MTT | 22.1 ± 1.4 µg/ml (48h) | [7] |

| Gallic Acid | HepG2 (Human Hepatocellular Carcinoma) | MTT | 28.5 ± 1.6 µg/ml (48h) | [7] |

| Gallic Acid | MDA-MB-231 (Human Breast Adenocarcinoma) | MTT | 50 µM (48h) | [8] |

| Gallic Acid | C121 (Human Lymphoblastic Leukemia) | MTS | 50.9 ± 1.5 µM (48h) | [9] |

| Gallic Acid | MDA-MB-231 (Human Breast Adenocarcinoma) | MTT | 43.86 µg/mL | [10] |

| Chebulinic Acid | HT-29 (Human Colon Adenocarcinoma) | MTT | 41.2% inhibition at 200 μg/ml | [3] |

Anti-inflammatory Activity

The anti-inflammatory effects have been demonstrated in both in vitro and in vivo models.

| Compound/Extract | Model | Parameter Measured | Result | Reference |

| Terminalia bellerica Extract | Carrageenan-induced paw edema in rats | Paw edema inhibition | 57.6% inhibition at 200 mg/kg (3h) | [11][12] |

| Terminalia chebula Extract | Carrageenan-induced paw edema in rats | Paw edema reduction | 67.5% reduction at 200 mg/kg | [13] |

| Terminalia tomentosa (Alcoholic & Aqueous Extracts) | Carrageenan-induced paw edema in rats | Anti-inflammatory activity | Significant activity at 500 mg/kg | [14] |

| Terminalia chebula Extract | H2O2-stimulated HUVECs | TNF-α, IL-6, PTGS2 mRNA expression | Reduced expression | [13] |

Antioxidant Activity

The antioxidant capacity is a key mechanism underlying the therapeutic effects of Terminalia compounds.

| Compound/Extract | Assay | IC50 Value | Reference |

| Terminalia arjuna (Methanol Extract) | DPPH Scavenging | 55.768 µg/mL | [15] |

| Terminalia arjuna (Ethanol Leaf Extract) | DPPH Scavenging | 22.54 µg/mL | [15] |

| Terminalia arjuna (Ethanol Rhizome Extract) | DPPH Scavenging | 19.78 µg/mL | [15] |

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of research findings. This section provides protocols for key experiments cited in the literature on Terminalia bioactive compounds.

In Vitro Cytotoxicity Assays

This colorimetric assay assesses cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present.

Materials:

-

96-well microtiter plates

-

Cancer cell lines

-

Complete culture medium (e.g., DMEM with 10% FBS)

-

Terminalia extract or isolated compound stock solution

-

MTT solution (5 mg/mL in PBS)

-

Solubilization solution (e.g., DMSO, acidified isopropanol)

-

Microplate reader

Procedure:

-

Cell Seeding: Seed cells into 96-well plates at a density of 5 x 10³ to 1 x 10⁴ cells/well and incubate for 24 hours to allow for attachment.

-

Treatment: Treat cells with various concentrations of the test compound/extract and incubate for the desired period (e.g., 24, 48, 72 hours). Include a vehicle control.

-

MTT Addition: Add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.

-

Solubilization: Remove the medium and add 150 µL of the solubilization solution to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

-

Calculation: Calculate the percentage of cell viability relative to the control and determine the IC50 value.

This assay is based on the ability of the SRB dye to bind to protein components of cells.[16][17][18][19][20]

Materials:

-

96-well microtiter plates

-

Cancer cell lines

-

Complete culture medium

-

Terminalia extract or isolated compound stock solution

-

Trichloroacetic acid (TCA), cold 50% (w/v)

-

SRB solution (0.4% w/v in 1% acetic acid)

-

1% (v/v) acetic acid

-

10 mM Tris base solution (pH 10.5)

-

Microplate reader

Procedure:

-

Cell Seeding and Treatment: Follow steps 1 and 2 of the MTT assay protocol.

-

Fixation: Gently add 50 µL of cold 50% TCA to each well and incubate for 1 hour at 4°C.[3]

-

Washing: Wash the plates five times with distilled water and air dry.[16]

-

Staining: Add 100 µL of SRB solution to each well and incubate for 30 minutes at room temperature.

-

Removal of Unbound Dye: Wash the plates five times with 1% acetic acid to remove unbound dye and air dry.[3]

-

Solubilization: Add 200 µL of 10 mM Tris base solution to each well to solubilize the protein-bound dye.

-

Absorbance Measurement: Measure the absorbance at 540 nm.[3]

-

Calculation: Calculate the percentage of growth inhibition and determine the IC50 value.

Antioxidant Assays

This assay measures the ability of a compound to act as a free radical scavenger or hydrogen donor.[21][22][23][24]

Materials:

-

DPPH solution (0.1 mM in methanol)

-

Test compound/extract solutions at various concentrations

-

Methanol

-

Spectrophotometer or microplate reader

Procedure:

-

Reaction Mixture: Mix 1 mL of the test sample at various concentrations with 1 mL of DPPH solution.[25]

-

Incubation: Incubate the mixture in the dark at room temperature for 30 minutes.[21]

-

Absorbance Measurement: Measure the absorbance at 517 nm.[22][24]

-

Calculation: Calculate the percentage of scavenging activity using the formula: % Scavenging = [(A_control - A_sample) / A_control] x 100 Where A_control is the absorbance of the DPPH solution without the sample, and A_sample is the absorbance of the DPPH solution with the sample.

This assay is based on the ability of antioxidants to scavenge the ABTS radical cation (ABTS•+).[25][26][27][28][29]

Materials:

-

ABTS solution (7 mM)

-

Potassium persulfate solution (2.45 mM)

-

Ethanol or PBS

-

Test compound/extract solutions

-

Spectrophotometer or microplate reader

Procedure:

-

ABTS•+ Generation: Mix equal volumes of ABTS and potassium persulfate solutions and allow them to react for 12-16 hours in the dark at room temperature.[26]

-

Working Solution: Dilute the ABTS•+ solution with ethanol or PBS to an absorbance of 0.70 ± 0.02 at 734 nm.[25]

-

Reaction: Add a small volume of the test sample to the ABTS•+ working solution.

-

Incubation: Incubate at room temperature for a specified time (e.g., 6-30 minutes).[26]

-

Absorbance Measurement: Measure the absorbance at 734 nm.

-

Calculation: Calculate the percentage of scavenging activity similar to the DPPH assay.

Apoptosis and Cell Cycle Analysis

This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.[30][31][32][33]

Materials:

-

Treated and untreated cells

-

Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, PI, and binding buffer)

-

Flow cytometer

Procedure:

-

Cell Harvesting: Harvest cells after treatment and wash with cold PBS.

-

Resuspension: Resuspend the cells in 1X binding buffer at a concentration of 1 x 10⁶ cells/mL.

-

Staining: Add 5 µL of Annexin V-FITC and 10 µL of PI to 100 µL of the cell suspension.

-

Incubation: Incubate for 15 minutes at room temperature in the dark.

-

Analysis: Add 400 µL of 1X binding buffer to each tube and analyze by flow cytometry within 1 hour.

This method determines the distribution of cells in different phases of the cell cycle (G0/G1, S, and G2/M).

Materials:

-

Treated and untreated cells

-

Cold 70% ethanol

-

PBS

-

RNase A

-

Propidium Iodide (PI)

-

Flow cytometer

Procedure:

-

Cell Harvesting and Fixation: Harvest cells, wash with PBS, and fix in cold 70% ethanol overnight at -20°C.

-

Staining: Wash the fixed cells with PBS and resuspend in a staining solution containing PI and RNase A.

-

Incubation: Incubate for 30 minutes at room temperature in the dark.

-

Analysis: Analyze the DNA content of the cells by flow cytometry.

In Vivo Anti-inflammatory Assay

This is a standard model for evaluating acute inflammation.[11][12][13][14][34]

Materials:

-

Rodents (e.g., Wistar rats)

-

Terminalia extract

-

Carrageenan solution (1% in saline)

-

Pletysmometer

-

Standard anti-inflammatory drug (e.g., Indomethacin)

Procedure:

-

Animal Grouping: Divide animals into groups: control, standard drug, and test extract groups (at different doses).

-

Drug Administration: Administer the vehicle, standard drug, or test extract orally one hour before carrageenan injection.

-

Induction of Edema: Inject 0.1 mL of 1% carrageenan solution into the sub-plantar region of the right hind paw.

-

Paw Volume Measurement: Measure the paw volume using a plethysmometer at 0, 1, 3, and 5 hours after carrageenan injection.

-

Calculation: Calculate the percentage of inhibition of edema for each group compared to the control group.

Western Blot Analysis for Signaling Pathways

This technique is used to detect specific proteins in a sample and assess the activation of signaling pathways like NF-κB and MAPK.[35][36][37][38][39][40]

Materials:

-

Treated and untreated cell lysates

-

Protein assay kit (e.g., BCA)

-

SDS-PAGE gels

-

Transfer apparatus and membranes (e.g., PVDF)

-

Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

-

Primary antibodies (e.g., anti-p-p65, anti-p65, anti-p-ERK, anti-ERK, β-actin)

-

HRP-conjugated secondary antibodies

-

Chemiluminescent substrate

-

Imaging system

Procedure:

-

Protein Extraction and Quantification: Lyse cells and quantify protein concentration.

-

SDS-PAGE: Separate proteins by electrophoresis.

-

Protein Transfer: Transfer proteins to a membrane.

-

Blocking: Block the membrane with blocking buffer for 1 hour at room temperature.

-

Primary Antibody Incubation: Incubate the membrane with the primary antibody overnight at 4°C.

-

Secondary Antibody Incubation: Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Detection: Wash the membrane and add the chemiluminescent substrate.

-

Imaging: Capture the signal using an imaging system.

-

Analysis: Quantify the band intensities and normalize to a loading control.

Signaling Pathways and Mechanisms of Action

The therapeutic effects of Terminalia bioactive compounds are mediated through the modulation of key cellular signaling pathways.

NF-κB Signaling Pathway in Inflammation

The NF-κB pathway is a central regulator of the inflammatory response. In unstimulated cells, NF-κB is sequestered in the cytoplasm by its inhibitor, IκB. Inflammatory stimuli lead to the phosphorylation and degradation of IκB, allowing NF-κB to translocate to the nucleus and activate the transcription of pro-inflammatory genes. Terminalia compounds, such as those in Terminalia chebula extract, have been shown to suppress the activation of the NF-κB pathway.[13]

MAPK Signaling Pathway in Cancer and Inflammation

The Mitogen-Activated Protein Kinase (MAPK) pathway is crucial in regulating cell proliferation, differentiation, and apoptosis. Dysregulation of this pathway is a hallmark of many cancers. Terminalia compounds have been shown to inhibit the activation of key MAPK proteins like ERK, JNK, and p38.[13]

Experimental Workflow for In Vitro Anticancer Evaluation

A typical workflow for assessing the anticancer potential of Terminalia compounds is outlined below.

Conclusion and Future Directions

The bioactive compounds from Terminalia species, particularly chebulinic acid, gallic acid, and ellagic acid, present a compelling case for further investigation as potential therapeutic agents. The data summarized in this guide highlight their significant anticancer, anti-inflammatory, and antioxidant activities. The detailed experimental protocols and pathway diagrams provided herein are intended to facilitate future research in this promising area.

Future research should focus on:

-

Synergistic Effects: Investigating the synergistic or additive effects of these compounds when used in combination.

-

In Vivo Efficacy and Safety: Conducting more extensive in vivo studies to establish the efficacy and safety profiles of these compounds for specific disease indications.

-

Bioavailability and Formulation: Developing novel drug delivery systems to enhance the bioavailability of these compounds.

-

Clinical Trials: Moving the most promising compounds and formulations into well-designed clinical trials to evaluate their therapeutic potential in humans.

By continuing to explore the rich pharmacopeia of the Terminalia genus, the scientific community can unlock new and effective treatments for a range of human diseases.

References

- 1. Evaluating the Anticancer Potential of Ethanolic Gall Extract of Terminalia chebula (Gaertn.) Retz. (Combretaceae) - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Terminalia chebula possesses in vitro anticancer potential [journals.ipinnovative.com]

- 4. ijddr.in [ijddr.in]

- 5. ijasrm.com [ijasrm.com]

- 6. [PDF] Analysis of anti-cancer potential of Terminalia arjuna | Semantic Scholar [semanticscholar.org]

- 7. Gallic acid as a selective anticancer agent that induces apoptosis in SMMC-7721 human hepatocellular carcinoma cells - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Gallic acid and curcumin induce cytotoxicity and apoptosis in human breast cancer cell MDA-MB-231 - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Gallic Acid Inhibits Proliferation and Induces Apoptosis in Lymphoblastic Leukemia Cell Line (C121) - PMC [pmc.ncbi.nlm.nih.gov]

- 10. pnrjournal.com [pnrjournal.com]

- 11. jnsbm.org [jnsbm.org]

- 12. Evaluation of toxicity studies and anti-inflammatory activity of Terminalia Bellerica in carrageenan-induced paw edema in experimental rats – Journal of Natural Science, Biology and Medicine [jnsbm.org]

- 13. mdpi.com [mdpi.com]

- 14. Terminalia tomentosa Bark Ameliorates Inflammation and Arthritis in Carrageenan Induced Inflammatory Model and Freund's Adjuvant-Induced Arthritis Model in Rats - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. researchgate.net [researchgate.net]

- 16. zjubiolab.zju.edu.cn [zjubiolab.zju.edu.cn]

- 17. benchchem.com [benchchem.com]

- 18. creative-bioarray.com [creative-bioarray.com]

- 19. The sulphorhodamine (SRB) assay and other approaches to testing plant extracts and derived compounds for activities related to reputed anticancer activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 20. Sulforhodamine B colorimetric assay for cytotoxicity screening | Springer Nature Experiments [experiments.springernature.com]

- 21. acmeresearchlabs.in [acmeresearchlabs.in]

- 22. 2.6. Determination of antioxidant activity by DPPH and Superoxide radical scavenging assays [bio-protocol.org]

- 23. researchgate.net [researchgate.net]

- 24. mdpi.com [mdpi.com]

- 25. Radical scavenging and antioxidant activities of methanolic extracts from Hypericum species growing in Bulgaria - PMC [pmc.ncbi.nlm.nih.gov]

- 26. benchchem.com [benchchem.com]

- 27. researchgate.net [researchgate.net]

- 28. researchgate.net [researchgate.net]

- 29. sunlongbiotech.com [sunlongbiotech.com]

- 30. Annexin V staining assay protocol for apoptosis | Abcam [abcam.com]

- 31. creative-diagnostics.com [creative-diagnostics.com]

- 32. assets.fishersci.com [assets.fishersci.com]

- 33. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC [pmc.ncbi.nlm.nih.gov]

- 34. researchgate.net [researchgate.net]

- 35. benchchem.com [benchchem.com]

- 36. benchchem.com [benchchem.com]

- 37. researchgate.net [researchgate.net]

- 38. researchgate.net [researchgate.net]

- 39. Analysis of Mitogen-Activated Protein Kinase Phosphorylation in Response to Stimulation of Histidine Kinase Signaling Pathways in Neurospora - PMC [pmc.ncbi.nlm.nih.gov]

- 40. Measurement of constitutive MAPK and PI3K/AKT signaling activity in human cancer cell lines - PMC [pmc.ncbi.nlm.nih.gov]

Review of literature on Terminalin and its biological activities

For Researchers, Scientists, and Drug Development Professionals

Abstract

Terminalin, a condensed tannin found in various species of the Terminalia genus, has garnered significant scientific interest for its diverse pharmacological properties. This technical guide provides an in-depth review of the existing literature on this compound, focusing on its isolation, structure, and multifaceted biological activities. This document summarizes available quantitative data, presents detailed experimental methodologies for key assays, and visualizes associated signaling pathways and workflows to facilitate further research and drug development efforts.

Introduction

This compound is a bioactive phytochemical primarily isolated from plants belonging to the Terminalia genus, such as Terminalia oblongata and Terminalia citrina, as well as from the African Mango (Irvingia gabonensis). Structurally identified as a condensed tannin, this compound has been the subject of various studies investigating its therapeutic potential. The Terminalia genus has a long history in traditional medicine for treating a wide array of ailments, and modern research is beginning to elucidate the pharmacological activities of its constituent compounds, including this compound. This review consolidates the current knowledge on the biological activities of this compound, with a particular focus on its antidiabetic, antioxidant, anti-inflammatory, anticancer, and antimicrobial properties.

Isolation and Structure

This compound is typically isolated from plant material through a series of extraction and chromatographic techniques. The general workflow for its isolation is depicted below.

Caption: General workflow for the isolation of this compound.

The structure of this compound has been elucidated using various spectroscopic methods, including Nuclear Magnetic Resonance (NMR), Mass Spectrometry (MS), and Infrared (IR) spectroscopy[1]. It is classified as a condensed tannin, a polymer of flavonoid units.

Biological Activities

This compound has demonstrated a range of biological activities, although much of the research has been conducted on extracts of Terminalia species, which contain a mixture of compounds. This section summarizes the key findings, with a focus on data attributed specifically to this compound where available.

Antidiabetic Activity

The most well-documented activity of this compound is its potent inhibition of protein tyrosine phosphatases (PTPs), particularly PTP1B. PTP1B is a negative regulator of the insulin signaling pathway, and its inhibition is a key therapeutic target for type 2 diabetes[2]. By inhibiting PTP1B, this compound enhances insulin sensitivity.

Table 1: Quantitative Data on the Antidiabetic Activity of this compound

| Target Enzyme | Concentration | % Inhibition | Reference |

| PTPN1 (PTP1B) | 20 µM | > 80% | [1] |

| PTPN9 | 20 µM | > 80% | [1] |

| PTPN11 (SHP-2) | 20 µM | > 80% | [1] |

| PTPRS | 20 µM | > 80% | [1] |

The inhibitory effect of this compound on PTP1B leads to the potentiation of the insulin signaling cascade, as illustrated in the following diagram.

Caption: this compound's inhibition of PTP1B enhances insulin signaling.

Antioxidant Activity

Extracts of Terminalia species are known to possess significant antioxidant activity, largely attributed to their high content of phenolic compounds like tannins. While specific IC50 values for this compound are not widely reported, the general antioxidant potential of related extracts is well-established.

Table 2: Antioxidant Activity of Terminalia Species Extracts (DPPH Radical Scavenging Assay)

| Plant Extract | IC50 Value (µg/mL) | Reference |

| Terminalia arjuna (Ethanol extract) | 22.54 | [1] |

| Terminalia avicennioides (Root extract) | 104.74 | [3] |

| Terminalia chebula (Ethanol extract) | Moderate activity | [4] |

Anti-inflammatory Activity

This compound is believed to contribute to the anti-inflammatory effects of Terminalia extracts. One of the key mechanisms of anti-inflammatory action is the inhibition of nitric oxide (NO) production in macrophages.

Table 3: Anti-inflammatory Activity of Terminalia Species Extracts

| Plant Extract | Assay | IC50 Value (µg/mL) | Reference |

| Terminalia chebula (Ethanol:water extracts) | Protein denaturation inhibition | 52.03 - 77.75 | [5] |

| Zingiber ottensii (Crude protein extract) | NO production inhibition in RAW 264.7 cells | 38.6 | [6] |

Anticancer Activity

Several studies have demonstrated the cytotoxic effects of Terminalia extracts against various cancer cell lines. The underlying mechanisms often involve the induction of apoptosis.

Table 4: Anticancer Activity of Terminalia Species Extracts

| Plant Extract | Cell Line | IC50 Value (µg/mL) | Reference |

| Terminalia chebula (Ethanol extract) | MCF-7 (Breast cancer) | 228.82 | [4][6] |

| Terminalia chebula (Methanolic tuber extract) | KB-1 (Oral cancer) | 30 | [7] |

Antimicrobial Activity

Extracts from the Terminalia genus have shown broad-spectrum antimicrobial activity against various pathogenic bacteria. The efficacy is typically quantified by the Minimum Inhibitory Concentration (MIC).

Table 5: Antimicrobial Activity of Terminalia Species Extracts

| Plant Extract | Microorganism | MIC Value (mg/mL) | Reference |

| Terminalia avicennioides | Staphylococcus aureus | 0.1 - 6.25 | |

| Terminalia macroptera | Escherichia coli | 0.1 - 6.25 | |

| Terminalia laxiflora | Candida albicans | 0.1 - 6.25 |

Experimental Protocols

This section provides detailed methodologies for some of the key experiments cited in the literature on this compound and related compounds.

DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay

This assay is commonly used to determine the antioxidant capacity of a compound.

Caption: Workflow for the DPPH radical scavenging assay.

Protocol:

-

Reagent Preparation: Prepare a stock solution of DPPH in methanol (e.g., 0.1 mM).

-

Sample Preparation: Prepare a series of dilutions of the test compound (this compound) in a suitable solvent.

-

Reaction: In a 96-well plate or cuvettes, mix the DPPH solution with the sample solutions. A control containing the solvent instead of the sample is also prepared.

-

Incubation: Incubate the mixture in the dark at room temperature for a specified time (e.g., 30 minutes).

-

Measurement: Measure the absorbance of the solutions at approximately 517 nm using a spectrophotometer.

-

Calculation: The percentage of radical scavenging activity is calculated using the formula: % Inhibition = [(Absorbance of control - Absorbance of sample) / Absorbance of control] x 100 The IC50 value (the concentration of the compound that scavenges 50% of the DPPH radicals) is determined by plotting the percentage of inhibition against the sample concentration.

Nitric Oxide (NO) Inhibition Assay in Macrophages

This assay assesses the anti-inflammatory potential of a compound by measuring its ability to inhibit NO production in lipopolysaccharide (LPS)-stimulated macrophages.

Protocol:

-

Cell Culture: Culture macrophage cells (e.g., RAW 264.7) in a suitable medium.

-

Cell Seeding: Seed the cells in a 96-well plate and allow them to adhere.

-

Treatment: Treat the cells with various concentrations of the test compound (this compound) for a pre-incubation period.

-

Stimulation: Stimulate the cells with LPS (e.g., 1 µg/mL) to induce NO production. A control group without LPS stimulation and a group with LPS but without the test compound are included.

-

Incubation: Incubate the cells for a specified period (e.g., 24 hours).

-

Nitrite Measurement: Collect the cell culture supernatant and measure the concentration of nitrite (a stable product of NO) using the Griess reagent.

-

Calculation: The percentage of NO inhibition is calculated, and the IC50 value is determined.

Protein Tyrosine Phosphatase 1B (PTP1B) Inhibition Assay

This enzymatic assay measures the inhibitory effect of a compound on the activity of the PTP1B enzyme.

Caption: Workflow for the PTP1B inhibition assay.

Protocol:

-

Reagent Preparation: Prepare solutions of recombinant human PTP1B enzyme, a substrate such as p-nitrophenyl phosphate (pNPP), and various concentrations of the inhibitor (this compound) in an appropriate buffer.

-

Reaction Setup: In a 96-well plate, add the PTP1B enzyme, buffer, and the inhibitor or vehicle control.

-

Pre-incubation: Pre-incubate the mixture for a short period to allow the inhibitor to bind to the enzyme.

-

Reaction Initiation: Initiate the enzymatic reaction by adding the pNPP substrate.

-

Incubation: Incubate the plate at 37°C for a defined time.

-

Reaction Termination: Stop the reaction by adding a strong base (e.g., NaOH).

-

Measurement: Measure the absorbance of the product, p-nitrophenol, at 405 nm.

-

Calculation: Determine the percentage of inhibition and the IC50 value of the inhibitor.

Conclusion

This compound, a condensed tannin from the Terminalia genus, exhibits a promising spectrum of biological activities. Its potent inhibitory effect on protein tyrosine phosphatase 1B highlights its potential as a therapeutic agent for type 2 diabetes. While quantitative data for other activities such as antioxidant, anti-inflammatory, anticancer, and antimicrobial effects are more prevalent for Terminalia extracts, the presence of this compound in these extracts suggests it is a significant contributor to their pharmacological properties. Further research focusing on the isolated compound is warranted to fully elucidate its mechanisms of action and to establish a more comprehensive quantitative profile of its biological activities. The detailed protocols and pathway diagrams provided in this guide are intended to serve as a valuable resource for researchers in this endeavor.

References

- 1. researchgate.net [researchgate.net]

- 2. Inhibition of nitric oxide (NO) production in lipopolysaccharide (LPS)-activated murine macrophage RAW 264.7 cells by the norsesterterpene peroxide, epimuqubilin A - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. scienceopen.com [scienceopen.com]

- 4. mdpi.com [mdpi.com]

- 5. Terminalia bellirica extract induces anticancer activity through modulation of apoptosis and autophagy in oral squamous cell carcinoma - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Inhibition of nitric oxide production in the macrophage-like RAW 264.7 cell line by protein from the rhizomes of Zingiberaceae plants - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

An In-depth Technical Guide on the Safety and Toxicity Profile of Terminalin and Related Terminalia Extracts

Disclaimer: Scientific data regarding the specific safety and toxicity profile of the isolated compound Terminalin is limited in the public domain. This technical guide summarizes the available toxicological information for extracts of Terminalia chebula, the plant from which this compound is derived. The data presented herein should be interpreted with caution as the safety profile of a whole extract may differ significantly from that of a purified constituent. Further preclinical safety and toxicity studies are imperative to establish a definitive profile for this compound.

Introduction

This compound is a compound of interest found in Terminalia chebula, a plant widely used in traditional Asian medicine for various ailments.[1][2] The fruit of T. chebula has been reported to possess anticancer, antidiabetic, and anticaries properties.[1] As with any compound intended for therapeutic use, a thorough evaluation of its safety and toxicity is a critical component of drug development. This guide provides a comprehensive overview of the existing preclinical safety and toxicity data on Terminalia chebula extracts.

Preclinical Safety and Toxicity Data

The available data from preclinical studies on Terminalia chebula extracts in animal models suggest a generally low toxicity profile. These studies have investigated acute, sub-acute, and chronic toxicity, as well as mutagenicity.

Acute toxicity studies are designed to determine the short-term adverse effects of a substance when administered in a single large dose.

Table 1: Summary of Acute Oral Toxicity Studies of Terminalia chebula Extracts

| Test Substance | Animal Model | Dose | Observation | Outcome | Reference |

| Ethyl acetate-soluble portion of a T. chebula ethanol extract | Rats | 2000 mg/kg (single oral dose) | Mortality, abnormal lesions in internal organs | No mortality or abnormal lesions observed. | [1] |

| Water extract of dried fruits of T. chebula | Rats (female and male) | 5000 mg/kg (single oral administration) | General behavior changes, mortality, gross appearance, histopathological changes | No signs of toxicity observed. | [3] |

Experimental Protocol: Acute Oral Toxicity Study (as per OECD Guideline 423)